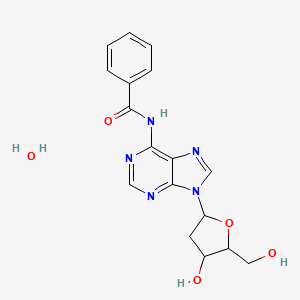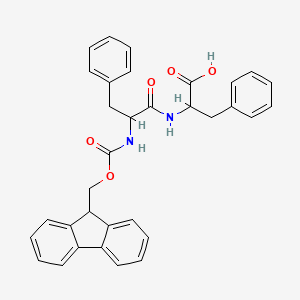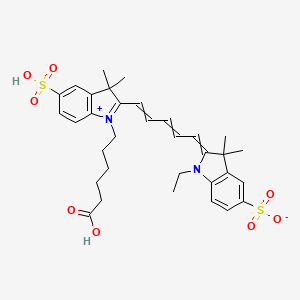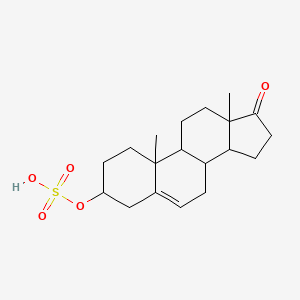![molecular formula C13H19N3O2 B13386059 tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate](/img/structure/B13386059.png)
tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-Amino-1-m-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C13H19N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N’-[1-Amino-1-m-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of tert-butyl carbazate with appropriate aldehydes or ketones. This reaction is often catalyzed by palladium and conducted under mild conditions to yield high to moderate amounts of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar methodologies. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[1-Amino-1-m-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, azodicarboxylates, and other functionalized compounds that can be used in further chemical synthesis .
Scientific Research Applications
N’-[1-Amino-1-m-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[1-Amino-1-m-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can form hydrazones with aldehydes, which are intermediates in various biochemical processes. These interactions can modulate enzyme activity and influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbazate: A related compound used in similar synthetic applications.
tert-Butyl azidoformate: Another compound with applications in organic synthesis.
di-tert-Butyl azodicarboxylate: Used in the synthesis of various organic molecules.
Uniqueness
N’-[1-Amino-1-m-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate |
InChI |
InChI=1S/C13H19N3O2/c1-9-6-5-7-10(8-9)11(14)15-16-12(17)18-13(2,3)4/h5-8H,1-4H3,(H2,14,15)(H,16,17) |
InChI Key |
USDZEIIDZXWZRE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N\NC(=O)OC(C)(C)C)/N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13386001.png)
![3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13386005.png)
![4-Methyl-2-[[oxo-(1-phenylmethoxycarbonyl-2-pyrrolidinyl)methyl]amino]pentanoic acid](/img/structure/B13386012.png)
![1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one](/img/structure/B13386019.png)


![sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate](/img/structure/B13386040.png)
![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B13386045.png)
![but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13386047.png)
![4-[5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B13386052.png)
![N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B13386068.png)
![tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13386075.png)
